molecular formula C12H22O9 B1679200 3,6,9,12,15-Pentaoxaheptadecanedioic acid CAS No. 77855-75-5

3,6,9,12,15-Pentaoxaheptadecanedioic acid

Cat. No. B1679200
CAS RN: 77855-75-5
M. Wt: 310.3 g/mol
InChI Key: WIVPWKOWHCVJKT-UHFFFAOYSA-N
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Description

3,6,9,12,15-Pentaoxaheptadecanedioic acid is an organic compound that belongs to the class of dialkyl ethers . These are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are alkyl groups .


Molecular Structure Analysis

The molecular formula of 3,6,9,12,15-Pentaoxaheptadecanedioic acid is C12H22O9 . The average mass is 310.298 Da and the monoisotopic mass is 310.126373 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6,9,12,15-Pentaoxaheptadecanedioic acid include a molecular weight of 310.30 g/mol, a computed XLogP3-AA of -1.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 9, and a rotatable bond count of 16 . The topological polar surface area is 121 Ų .

Scientific Research Applications

Drug Delivery Systems

PEG5-(CH2CO2H)2 is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This property makes it useful in drug delivery systems, particularly in the creation of liposomal drug delivery systems .

ADC Linkers

In the field of Antibody-Drug Conjugates (ADCs), PEG5-(CH2CO2H)2 serves as a linker molecule. The terminal carboxylic acids can be reacted with primary amine groups to form a stable amide bond, which is crucial in the creation of ADCs .

Proteomics

The precise and versatile application of PEG in proteomics depends upon the availability of polyethylene glycol derivatives of defined length (MW) that are activated with specific functional groups . PEG5-(CH2CO2H)2, with its defined length and terminal carboxylic acid groups, fits this requirement.

Click Chemistry

Propargyl-PEG5-CH2CO2H is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This makes it useful in the field of click chemistry.

Biological Research

The terminal carboxylic acids of PEG5-(CH2CO2H)2 can be reacted with primary amine groups in the presence of activators to form a stable amide bond. This property is useful in various biological research methods .

Polyether Applications

3,6,9,12,15-Pentaoxaheptadecanedioic acid is a polyether . Polyethers are used in a wide variety of applications, including surfactants, detergents, and ion-exchange membranes.

properties

IUPAC Name

2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O9/c13-11(14)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVPWKOWHCVJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)OCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431678
Record name 3,6,9,12,15-Pentaoxaheptadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15-Pentaoxaheptadecanedioic acid

CAS RN

77855-75-5
Record name 3,6,9,12,15-Pentaoxaheptadecanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77855-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaheptadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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